

Preclinical Profile of ABBV-744: A Technical Guide

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Compound of Interest

Compound Name: G-744

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Introduction

ABBV-744 is an orally bioavailable, first-in-class small molecule that acts as a potent and highly selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.^{[1][2][3]} The BET family, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription.^{[1][2]} Unlike pan-BET inhibitors that bind to both the first (BD1) and second (BD2) bromodomains, ABBV-744's selective affinity for BD2 offers a potentially improved therapeutic window, with comparable or enhanced antitumor efficacy and better tolerability in preclinical models.^{[2][4][5]} This technical guide provides a comprehensive overview of the preclinical data for ABBV-744, focusing on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

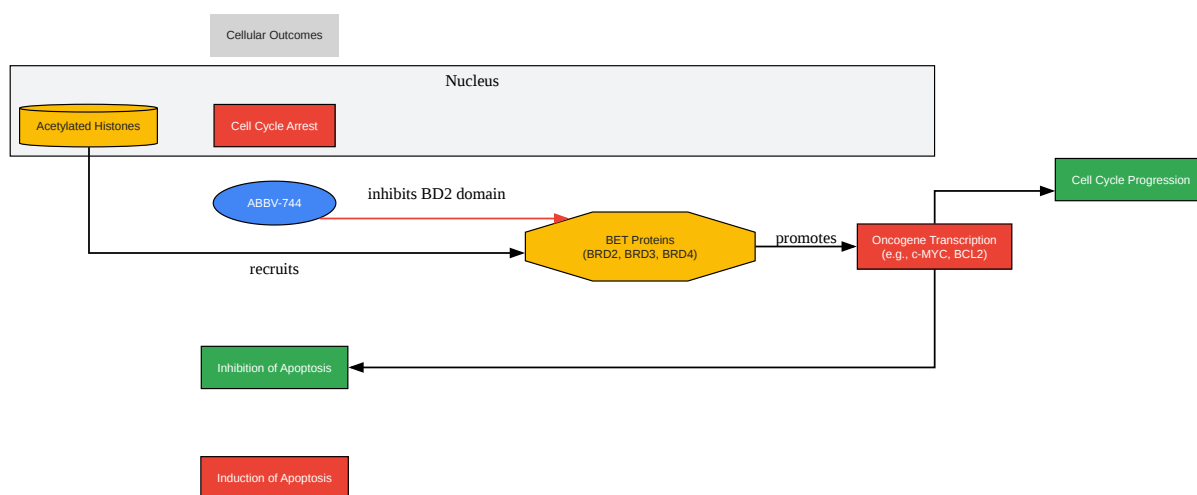
Mechanism of Action

ABBV-744 exerts its anticancer effects by selectively binding to the BD2 of BET proteins, with a binding affinity more than 300-fold greater for BD2 than for BD1 of BRD4.^{[5][6][7]} This selective inhibition prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and the transcription of key oncogenes.^[1] This leads to the downstream suppression of growth-promoting genes, resulting in cell cycle arrest and apoptosis in cancer cells.^{[4][6]} Notably, in acute myeloid leukemia (AML) cells, ABBV-744 has

been shown to displace BRD4 from the regulatory regions of anti-apoptotic genes like BCL2 and key transcription factors such as c-MYC and RUNX1.[6]

Recent studies have also elucidated its role in neuroinflammation, where it down-regulates the expression of pro-inflammatory genes by inhibiting the JAK/STAT signaling pathway.[8]

Furthermore, in gastric cancer cells, ABBV-744 has been found to induce autophagy by modulating the PI3K/AKT/mTOR and MAPK signaling pathways.[9]



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Caption: Mechanism of action of ABBV-744.

Quantitative Data Summary

In Vitro Potency and Antiproliferative Activity

ABBV-744 has demonstrated potent and selective inhibitory activity against the BD2 domain of BET family proteins.[3] Its antiproliferative effects have been observed across a range of cancer cell lines, with particular sensitivity in AML and androgen receptor-positive (AR+) prostate cancer models.[2][4]

Target	Assay Type	IC50 (nM)	Reference
BRD2 (BD2)	Biochemical	8	[10]
BRD3 (BD2)	Biochemical	13	[10]
BRD4 (BD2)	Biochemical	4	[10][11]
BRDT (BD2)	Biochemical	18-19	[10][11]
BRD2 (BD1)	Biochemical	2449	[11]
BRD3 (BD1)	Biochemical	7501	[11]
BRD4 (BD1)	Biochemical	2006	[11]
BRDT (BD1)	Biochemical	1835	[11]

Cell Line	Cancer Type	Assay	IC50 (μM)	Reference
MV4-11	AML	Cell Viability (72h)	0.152-0.25	[10]
SKM-1	AML	Cell Viability (5 days)	0.0067	[10]
NCI-H1299	Lung Cancer	Cell Viability (5 days)	1.6	[10]
HeLa	Cervical Cancer	NanoBRET (BRD4 BD2)	0.0275	[10]
HeLa	Cervical Cancer	NanoBRET (BRD4 BD1)	20.7	[10]
AGS	Gastric Cancer	CCK-8 (48h)	~2	[9]
HGC-27	Gastric Cancer	CCK-8 (48h)	~2	[9]

In Vivo Efficacy in Xenograft Models

In vivo studies have demonstrated that ABBV-744 induces tumor growth inhibition in AML and prostate cancer xenograft models at doses that are a fraction of its maximum tolerated dose (MTD).[2][12] Its efficacy is comparable to the pan-BET inhibitor ABBV-075, but with an improved tolerability profile.[4][5]

Xenograft Model	Cancer Type	Dosing	Outcome	Reference
AML Patient-Derived Xenograft (PDX)	AML	9.4 mg/kg, 21 days	Significantly extended median survival (76 vs 67.5 days)	[6]
7 AML PDX Models	AML	Not specified	Delayed AML progression in 5 of 7 models	[6][13]
Prostate Cancer Xenograft	Prostate Cancer	4.7 mg/kg, oral gavage, 28 days	Delayed tumor growth, comparable or better than ABBV-075	[3]
Gastric Cancer Xenograft	Gastric Cancer	Not specified	Significantly suppressed tumor growth	[9]

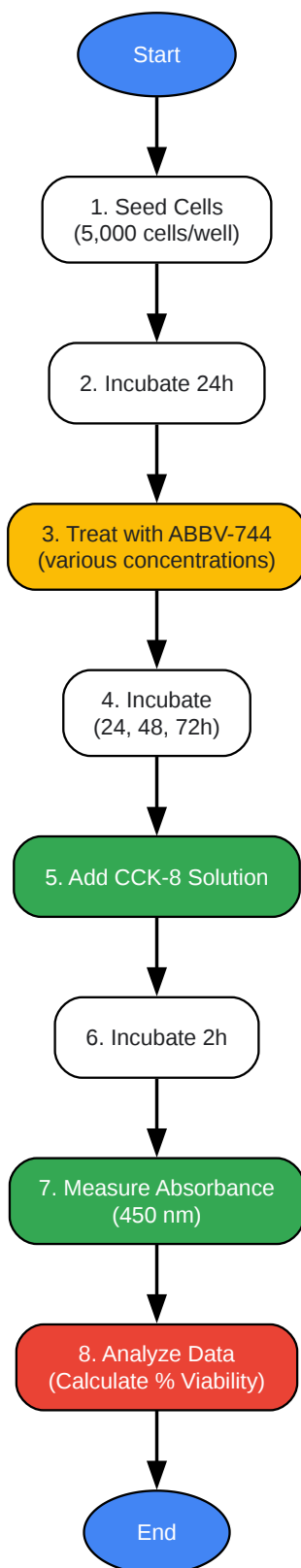
Experimental Protocols

In Vitro Cell Viability Assay (CCK-8)

This protocol is based on methodologies described for gastric cancer cell lines.[9]

- Cell Seeding: Plate AGS and HGC-27 cells in 96-well plates at a density of 5,000 cells per well.
- Drug Treatment: After 24 hours of incubation, treat the cells with various concentrations of ABBV-744 (e.g., 0, 0.5, 2, 5 μ M) for 24, 48, and 72 hours.
- CCK-8 Addition: Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.
- Incubation: Incubate the plates for 2 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage of the untreated control.



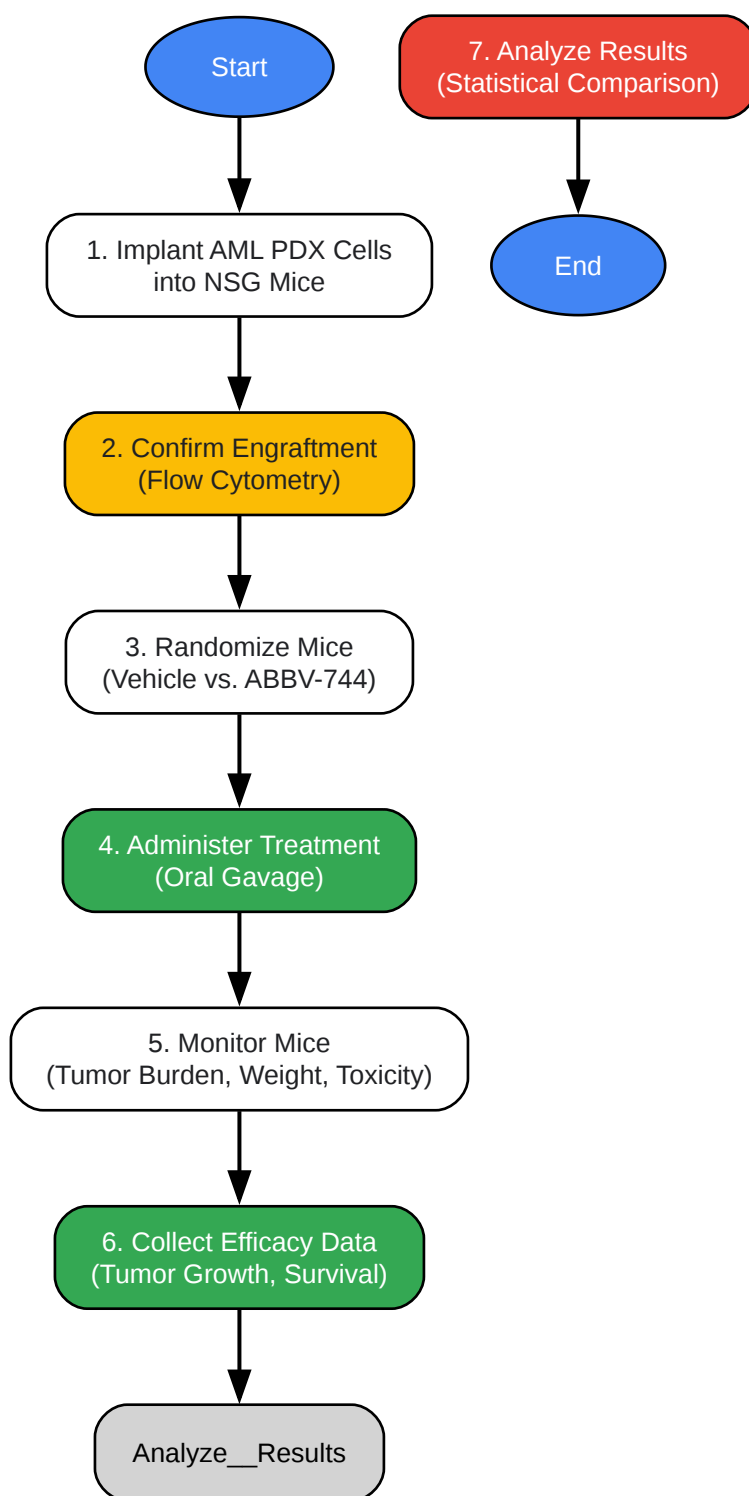
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Caption: Workflow for a cell viability assay.

In Vivo AML Patient-Derived Xenograft (PDX) Model

This protocol is a synthesized representation of the methodologies described in preclinical AML studies.^[6]^[13]

- Animal Model: Utilize immunodeficient mice (e.g., NSG mice).
- Tumor Implantation: Inject primary AML patient-derived cells into the mice.
- Engraftment Confirmation: Monitor for successful engraftment by checking for circulating tumor cells in peripheral blood via retro-orbital bleeding and flow cytometry.
- Randomization and Treatment: Once engraftment is confirmed, randomize mice into treatment (ABBV-744) and vehicle control groups. Administer ABBV-744 via oral gavage at the specified dose and schedule (e.g., 9.4 mg/kg for 21 days).
- Monitoring:
 - Tumor Burden: Periodically measure circulating tumor burden using flow cytometry on peripheral blood samples.
 - Toxicity: Monitor animal weight and any clinical signs of toxicity throughout the study.
- Efficacy Endpoints:
 - Tumor Growth Delay: Compare the rate of tumor progression between treated and control groups.
 - Survival: Monitor and record the survival time for each mouse.
- Data Analysis: Statistically analyze the differences in tumor burden and survival between the treatment and control groups.



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Caption: Workflow for an in vivo xenograft study.

Conclusion

The preclinical data for ABBV-744 strongly support its development as a novel therapeutic agent. Its selective inhibition of the BD2 domain of BET proteins translates to potent anti-tumor activity, particularly in AML and prostate cancer, with an improved safety profile compared to pan-BET inhibitors. The detailed mechanisms of action, involving the modulation of key oncogenic and inflammatory pathways, provide a solid rationale for its clinical investigation in various malignancies and potentially inflammatory diseases. The experimental protocols outlined in this guide offer a framework for further preclinical evaluation and research into the therapeutic potential of ABBV-744.

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